![molecular formula C12H15N3OS B1480818 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol CAS No. 2097945-30-5](/img/structure/B1480818.png)
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
概要
説明
This compound is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a pyridine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the rings are formed. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with different reagents .科学的研究の応用
Heterocyclic Synthesis Applications
Synthesis of Polyfunctionally Substituted Derivatives : Research has been conducted on the synthesis of polyfunctionally substituted heterocycles, such as pyran, pyridine, and pyridazine derivatives, through reactions involving similar thiophene-containing compounds. These studies highlight the versatility of thiophene derivatives in creating a variety of heterocyclic compounds with potential for further functionalization and applications in materials science and pharmaceutical chemistry (Mohareb et al., 2004).
Antioxidant Activity Evaluation : Derivatives incorporating the pyrazolo[4,3-d]pyrimidin-4-one moiety, similar to the core structure of the compound , have been synthesized and evaluated for their antioxidant activity. Some of these derivatives showed antioxidant activity nearly equal to that of ascorbic acid, suggesting their potential as therapeutic agents or in the development of antioxidant materials (El‐Mekabaty, 2015).
Structural and Chemical Characterization
Isomorphism and Disorder in Heterocyclic Analogs : Studies on methyl- and chloro-substituted small heterocyclic analogs demonstrate the importance of structural characterization and the phenomenon of isomorphism and disorder in such compounds. These insights are crucial for understanding the chemical behavior and properties of new heterocyclic compounds, including those related to the specified chemical entity (Swamy et al., 2013).
Antimicrobial and Antitumor Activities
Antimicrobial Activity of Novel Chitosan Derivatives : The antimicrobial activity of novel chitosan Schiff bases, derived from heterocyclic moieties similar to the compound of interest, has been explored against various pathogens. These studies contribute to the development of new antimicrobial agents with potential applications in medicine and biotechnology (Hamed et al., 2020).
Antitumor Evaluation of Substituted Heterocyclic Compounds : The synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar precursors have shown significant inhibitory effects on various cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer therapies (Shams et al., 2010).
作用機序
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many bioactive molecules . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, they can modulate estrogen receptors, inhibit kinases, and have anti-microbial effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways related to their therapeutic properties, such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen signaling, mitosis, microbial infections, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to interact with estrogen receptors, thereby influencing hormonal signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on kinases, leading to their inhibition and subsequent modulation of downstream signaling pathways . Additionally, it can interact with transcription factors, thereby influencing gene expression and altering cellular responses . The ability of this compound to modulate these molecular processes makes it a potent agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as modulating cell signaling pathways and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects underscore the importance of optimizing the dosage of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been found to inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and altering cellular metabolism . The ability of this compound to modulate metabolic pathways makes it a valuable tool in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The interactions of this compound with transporters and binding proteins influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells influences its interactions with biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-5-4-15-11-1-3-13-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8,13,16H,1,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJLPJAXWSLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CSC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)
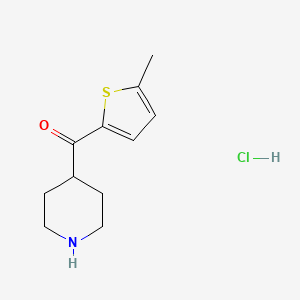


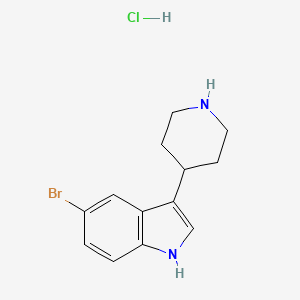
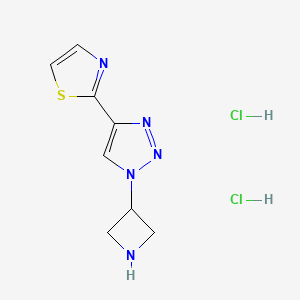
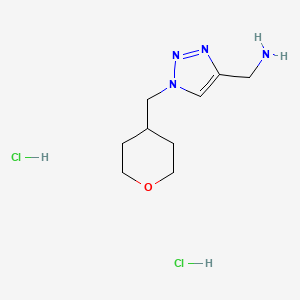
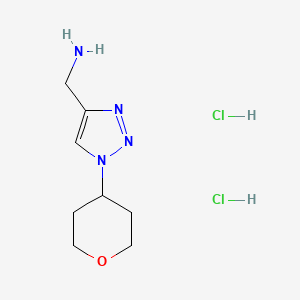


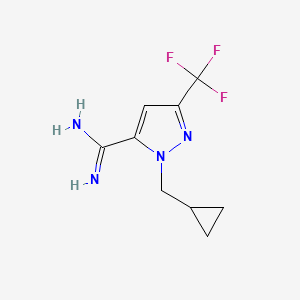
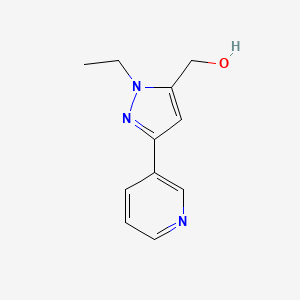
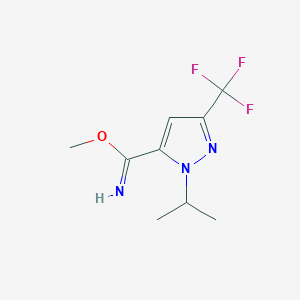
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)
